4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde
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Overview
Description
4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde is a chemical compound known for its unique structure and properties. It is characterized by the presence of two benzaldehyde groups connected by a hexane chain with ethylazanediyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde typically involves the reaction of hexane-1,6-diamine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of hexane-1,6-diylbis(ethylazanediyl)dibenzoic acid.
Reduction: Formation of hexane-1,6-diylbis(ethylazanediyl)dibenzyl alcohol.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The hexane chain and ethylazanediyl linkages provide structural flexibility, allowing the compound to fit into various binding sites and pathways .
Comparison with Similar Compounds
- 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde
- 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzonitrile
Comparison: 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde is unique due to its ethylazanediyl linkages, which provide distinct chemical reactivity and biological interactions compared to similar compounds with oxy or nitrile linkages. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
5173-18-2 |
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Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[ethyl-[6-(N-ethyl-4-formylanilino)hexyl]amino]benzaldehyde |
InChI |
InChI=1S/C24H32N2O2/c1-3-25(23-13-9-21(19-27)10-14-23)17-7-5-6-8-18-26(4-2)24-15-11-22(20-28)12-16-24/h9-16,19-20H,3-8,17-18H2,1-2H3 |
InChI Key |
BVDBTUDCNIPACG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCN(CC)C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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